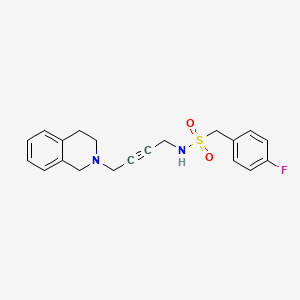

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S/c21-20-9-7-17(8-10-20)16-26(24,25)22-12-3-4-13-23-14-11-18-5-1-2-6-19(18)15-23/h1-2,5-10,22H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFENBEICFWWLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the formation of the dihydroisoquinoline core, followed by the attachment of the but-2-ynyl group. The final step involves sulfonamide formation with the fluorophenyl moiety.

- Formation of Dihydroisoquinoline Core::

Reactants: Isoquinoline, reducing agents (e.g., NaBH4)

Conditions: Solvent (e.g., ethanol), room temperature, under an inert atmosphere

- But-2-ynyl Linkage Formation::

Reactants: Propargyl bromide, base (e.g., K2CO3)

Conditions: Solvent (e.g., acetonitrile), reflux

- Sulfonamide Formation::

Reactants: Fluorophenyl methanesulfonyl chloride, base (e.g., triethylamine)

Conditions: Solvent (e.g., dichloromethane), room temperature

Industrial Production Methods: While industrial-scale production details are often proprietary, large-scale synthesis might involve optimized reaction conditions, higher purity reagents, and continuous flow processes to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions:

- Oxidation::

Reagents: KMnO4, NaIO4

Conditions: Aqueous or organic solvents, controlled temperatures

- Reduction::

Reagents: H2, Pd/C

Conditions: High pressure, room temperature

- Substitution::

Reagents: Halogenating agents (e.g., Br2, Cl2)

Conditions: Solvent (e.g., chloroform), ambient temperature

Oxidation can lead to carboxylic acid derivatives.

Reduction typically produces hydrogenated products.

Substitution reactions yield halogenated analogs.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is versatile in its applications:

- Chemistry::

Used as a building block in organic synthesis for complex molecules.

- Biology::

Potential probe in biological assays due to its unique structure.

- Medicine::

Explored for its pharmacological activities, including enzyme inhibition and receptor binding.

- Industry::

Possible precursor in the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects involves molecular interactions with specific targets:

- Molecular Targets::

Proteins, enzymes, receptors involved in cellular pathways

- Pathways::

Inhibition of enzyme activity or receptor modulation, impacting cellular functions.

Comparison with Similar Compounds

Conclusion

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide stands out in the realm of synthetic compounds due to its intricate structure and versatile applications. Whether in scientific research, medicinal chemistry, or industrial processes, its unique properties continue to spur interest and investigation.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

Structural Overview

The compound features:

- Dihydroisoquinoline moiety : Known for diverse biological activities including neuroprotective and anticancer effects.

- Alkyne linker : Facilitates participation in click chemistry, allowing for the synthesis of various analogs.

- Methanesulfonamide group : Enhances solubility and may play a role in receptor interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits significant activity against various cancer cell lines, potentially through modulation of oncogenes. |

| Neuroprotective | May provide protection against neurodegenerative conditions by inhibiting specific pathways. |

| Antimicrobial | Demonstrates effectiveness against a range of microbial strains, suggesting potential as an antibiotic agent. |

The biological effects of this compound are primarily attributed to its interaction with several molecular targets:

- Cereblon E3 Ubiquitin Ligase : Similar to thalidomide analogs, it may alter the specificity of the cereblon complex, leading to the degradation of oncogenic transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) .

- Bromodomain and Extra-Terminal (BET) Proteins : The compound may inhibit BRD4, a target implicated in cancer proliferation, particularly in hematological malignancies .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- A study demonstrated that derivatives of isoquinoline structures exhibit selective cytotoxicity against multiple myeloma cells. The compound's structural features enhance its potency compared to simpler analogs .

- Neuroprotective Effects :

-

Antimicrobial Properties :

- Investigations into related compounds have shown promising results against bacterial strains, indicating that this compound could be developed into a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.